molecular formula C14H15N3O2 B2408010 N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide CAS No. 2411239-40-0

N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide

Cat. No. B2408010
CAS RN: 2411239-40-0
M. Wt: 257.293
InChI Key: HQQSBBWLMLHJOO-UHFFFAOYSA-N
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Description

“N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide” is a complex organic compound. It contains a phenylpyrazole group, an oxirane group, and a carboxamide group. Phenylpyrazole is a type of pyrazole which is a simple aromatic ring organic compound. Oxirane is a three-membered ring containing two carbon atoms and one oxygen atom . Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The phenylpyrazole group would likely contribute to the compound’s aromaticity, while the oxirane group would introduce ring strain due to its three-membered ring structure . The carboxamide group could participate in hydrogen bonding due to the presence of the nitrogen atom.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxirane ring is highly reactive due to ring strain and can undergo ring-opening reactions . The carboxamide group can participate in various reactions involving the carbonyl group or the nitrogen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity in more detail, and investigating its biological activity. This could lead to the development of new synthetic methods, the discovery of new reactions, or the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-[2-(1-phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(13-10-19-13)15-7-6-11-8-16-17(9-11)12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSBBWLMLHJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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